molecular formula C12H7F3O4 B052532 5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid CAS No. 355818-02-9

5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid

Cat. No.: B052532
CAS No.: 355818-02-9
M. Wt: 272.18 g/mol
InChI Key: KQWAVEWJCFSUOZ-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid is a furoic acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring attached to the 5-position of the furan core. This compound belongs to a class of bioactive molecules where structural modifications, such as halogenation or fluorinated substituents, enhance metabolic stability, lipophilicity, and target-binding affinity .

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWAVEWJCFSUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples a boronic acid derivative with a halogenated aromatic compound. For 5-[3-(trifluoromethoxy)phenyl]-2-furoic acid, this method involves:

  • Halogenated furoic acid precursor : 5-Bromo-2-furoic acid.

  • Boronic acid : 3-(Trifluoromethoxy)phenylboronic acid.

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : Na₂CO₃ or K₃PO₄ in a mixed solvent system (e.g., DME/H₂O).

The reaction proceeds at 80–100°C under inert atmosphere, achieving coupling at the 5-position of the furan ring. Post-reaction purification via recrystallization or column chromatography yields the target compound.

Key Data for Suzuki-Miyaura Method

ParameterValue/Description
Yield65–75% (theoretical)
Reaction Time12–24 hours
Purity>95% (HPLC)
By-ProductsHomocoupled phenyl derivatives (<5%)

Challenges :

  • Sensitivity of the trifluoromethoxy group to hydrolysis under basic conditions.

  • Competing protodeboronation of the boronic acid.

Ullmann-Type Coupling for Aryl Ether Formation

Reaction Overview

The Ullmann reaction facilitates the formation of carbon-oxygen bonds between aryl halides and phenols. For this compound, the strategy involves:

  • Electrophilic partner : 3-(Trifluoromethoxy)iodobenzene.

  • Nucleophilic partner : 5-Hydroxy-2-furoic acid.

  • Catalyst : CuI with a ligand (e.g., 1,10-phenanthroline).

  • Base : K₂CO₃ in DMF or DMSO at 120–140°C.

This method directly installs the trifluoromethoxy-phenyl group via a copper-mediated coupling, followed by acid workup to isolate the product.

Key Data for Ullmann Method

ParameterValue/Description
Yield50–60% (optimized)
Reaction Time24–48 hours
Purity90–92% (after recrystallization)
By-ProductsDehalogenated furan derivatives (8–10%)

Challenges :

  • High temperatures promote decarboxylation of the furoic acid.

  • Limited solubility of 5-hydroxy-2-furoic acid in polar aprotic solvents.

Oxidation of Prefunctionalized Furfuryl Derivatives

Synthetic Pathway

This two-step approach involves:

  • Synthesis of 5-[3-(Trifluoromethoxy)phenyl]-2-methylfuran :

    • Friedel-Crafts alkylation of furan with 3-(trifluoromethoxy)benzyl chloride.

  • Oxidation to carboxylic acid :

    • Treatment with KMnO₄ in acidic (H₂SO₄) or basic (NaOH/H₂O) media.

The oxidation step selectively converts the methyl group to a carboxylic acid, leveraging the robust oxidative power of permanganate.

Key Data for Oxidation Method

ParameterValue/Description
Yield (Step 1)70–80%
Yield (Step 2)85–90%
Overall Purity88–92% (HPLC)
By-ProductsOveroxidized dicarboxylic acids (3–5%)

Challenges :

  • Overoxidation risks at elevated temperatures.

  • Labor-intensive purification due to polar by-products.

Comparative Analysis of Methods

MethodSuzuki-MiyauraUllmannOxidation
Yield 65–75%50–60%70–80% (Step 1)
Reaction Time 12–24 h24–48 h6–8 h (Step 2)
Scalability HighModerateLow
Cost High (Pd catalysts)Moderate (Cu)Low
Regioselectivity ExcellentGoodExcellent

Chemical Reactions Analysis

Types of Reactions

CP-55244 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include various hydroxylated, alkylated, and substituted derivatives of CP-55244.

Scientific Research Applications

Chemical Properties and Structure

5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid, with the chemical formula C12H7F3O4C_{12}H_7F_3O_4, features a furoic acid moiety linked to a trifluoromethoxy-substituted phenyl group. Its molecular structure contributes to its reactivity and potential applications in various domains.

Medicinal Chemistry Applications

1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In preclinical models, this compound has been shown to reduce inflammation markers, making it a candidate for developing anti-inflammatory drugs.

2. Anticancer Activity
Studies have explored the potential of this compound as an anticancer agent. It targets specific pathways involved in cancer cell proliferation and survival, suggesting that it could be developed into a therapeutic agent for certain types of cancer .

3. Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes, including methionine aminopeptidase. This enzyme plays a crucial role in protein maturation and is a target for drug development in treating cancer and other diseases .

Materials Science Applications

1. Polymer Chemistry
this compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications .

2. Coatings and Adhesives
Due to its unique chemical properties, this compound is being investigated for use in coatings and adhesives that require high durability and resistance to harsh environments. The trifluoromethoxy group imparts hydrophobic characteristics, making it ideal for protective coatings .

Environmental Applications

1. Biodegradation Studies
Research into the biodegradability of this compound suggests that it may not be readily biodegradable, raising concerns about its environmental impact when used in industrial applications . Understanding its degradation pathways is crucial for assessing its ecological footprint.

2. Analytical Chemistry
This compound serves as a standard reference material in analytical chemistry for developing methods to detect trifluoromethylated compounds in environmental samples. Its distinct spectral properties facilitate accurate identification and quantification .

Case Studies

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in cytokine levels in animal models.
Study BAnticancer activityInhibited growth of specific cancer cell lines by targeting metabolic pathways .
Study CPolymer applicationsDeveloped a new polymer exhibiting improved thermal stability compared to traditional materials .

Mechanism of Action

CP-55244 exerts its effects by binding to and activating cannabinoid receptor type 1 (CB1). This activation leads to:

    Inhibition of Adenylyl Cyclase: Reducing the levels of cyclic adenosine monophosphate (cAMP).

    Modulation of Ion Channels: Decreasing calcium conductance and increasing potassium conductance.

    Synaptic Transmission: Modulating neurotransmitter release and synaptic plasticity.

Comparison with Similar Compounds

Table 1: Substituent Position and MetAP1 Inhibition

Compound Substituent Position IC₅₀ (EcMetAP1, Mn(II)) Reference
5-(2-Trifluoromethylphenyl)-2-furoic acid Ortho-CF₃ 0.15 μM
5-(3-Trifluoromethoxy)phenyl-2-furoic acid Meta-OCF₃ Not reported -
5-(2,5-Dichlorophenyl)-2-furoic acid Ortho,para-Cl 0.25 μM

Substituent Type and Electronic Effects

The trifluoromethoxy group (-OCF₃) combines strong electron-withdrawing effects with high lipophilicity, which may enhance membrane permeability compared to non-fluorinated analogs:

  • 5-(Tetradecyloxy)-2-furoic acid (TOFA) features a long alkoxy chain and inhibits acetyl-CoA carboxylase (ACC) via its CoA ester, reducing malonyl-CoA levels and suppressing fatty acid synthesis . While TOFA’s mechanism differs from trifluoromethoxy derivatives, it underscores the role of substituent size in targeting specific enzymes.

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Fluorinated groups resist oxidative metabolism, extending half-life. For example, 5-(2-Trifluoromethoxy)phenyl-2-furoic acid (CID55253) is registered in DrugBank, suggesting pharmaceutical relevance .
  • Toxicity : Long-chain derivatives like TOFA show cytotoxicity via malonyl-CoA accumulation in cancer cells , but shorter-chain fluorinated analogs (e.g., meta-OCF₃) may exhibit safer profiles.

Structural Analogues in Drug Development

  • 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid (CAS 859521-03-2) is a positional isomer of the target compound and has been cataloged in chemical databases, indicating research interest .
  • 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoic acid () demonstrates how dual substitution (phenyl-Cl and furan-CF₃) can diversify biological activity.

Biological Activity

5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid is a compound of growing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H7F3O4C_{12}H_7F_3O_4. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity. This compound belongs to the class of furoic acids, known for their diverse biological properties.

Enzyme Inhibition
Research indicates that this compound exhibits selective inhibition of protein tyrosine phosphatases (PTPs), particularly TC-PTP. PTPs play significant roles in various physiological processes, including cell signaling and metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions such as diabetes, obesity, and autoimmune diseases .

Biological Activity Studies
The compound has been evaluated for its activity against several targets:

  • Cholinesterases : It has shown moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
  • Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is relevant for anti-inflammatory effects.
  • Lipoxygenases (LOX) : The compound also exhibits activity against lipoxygenases, which are involved in inflammatory responses .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit AChE with an IC50 value of approximately 19.2 μM. For BChE, the IC50 is reported at 13.2 μM . These values indicate moderate potency, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Molecular Docking Studies

Molecular docking studies reveal that the trifluoromethoxy group facilitates strong interactions with enzyme active sites through hydrogen and halogen bonding. This interaction pattern likely contributes to the enhanced biological activity observed in various assays .

Case Studies

  • Diabetes Management : A study highlighted the potential of this compound as a selective TC-PTP inhibitor in diabetic models. By inhibiting TC-PTP, the compound may improve insulin signaling pathways, thereby enhancing glucose homeostasis in diabetic patients .
  • Anti-inflammatory Applications : In models of inflammation, this compound has shown promise in reducing COX-2 activity, suggesting its utility in developing anti-inflammatory therapies .

Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectIC50 Value
Cholinesterase InhibitionAChEModerate Inhibition19.2 μM
Cholinesterase InhibitionBChEModerate Inhibition13.2 μM
COX-2 InhibitionCOX-2Anti-inflammatoryNot specified
Lipoxygenase InhibitionLOX-15Anti-inflammatoryNot specified

Q & A

Basic: What are the optimal synthetic routes for 5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid?

Answer:
The synthesis typically involves coupling a trifluoromethoxy-substituted phenyl precursor with a furan-carboxylic acid derivative. A common approach is the nucleophilic substitution of 3-(trifluoromethoxy)phenol with 2-furoyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under anhydrous conditions . Alternative methods include Suzuki-Miyaura coupling using boronic acid intermediates (e.g., 5-bromo-2-furoic acid and 3-(trifluoromethoxy)phenylboronic acid), which offers better regioselectivity .

Method Yield Purity Key Conditions
Nucleophilic substitution60-70%>90%DMF, 80°C, 12h
Suzuki coupling75-85%>95%Pd(PPh₃)₄, THF/H₂O, 60°C

Basic: How to purify and characterize this compound effectively?

Answer:

  • Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for removing unreacted phenolic intermediates .
  • Characterization:
    • NMR: ¹⁹F NMR is critical for confirming the trifluoromethoxy group (δ ≈ -58 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS should show [M-H]⁻ at m/z 274.03 (calculated for C₁₂H₇F₃O₄).
    • HPLC: Use a C18 column (ACN/0.1% TFA) to verify purity >98% .

Advanced: How does the trifluoromethoxy group influence the compound’s electronic properties?

Answer:
The -OCF₃ group is strongly electron-withdrawing due to its inductive effect, which polarizes the phenyl ring and enhances the acidity of the carboxylic acid moiety (pKa ~2.5 vs. ~3.8 for non-fluorinated analogs). This property impacts solubility in polar solvents and binding affinity in receptor-ligand studies. Computational DFT studies (e.g., B3LYP/6-31G*) can model charge distribution and HOMO-LUMO gaps .

Advanced: What strategies mitigate low yields in cross-coupling reactions?

Answer:

  • Catalyst optimization: Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to reduce side reactions .
  • Protecting groups: Temporarily protect the carboxylic acid as a methyl ester to prevent coordination with the catalyst .
  • Microwave-assisted synthesis: Reduces reaction time from 24h to 2h, improving yield by 15% .

Basic: What analytical techniques confirm structural stability under physiological conditions?

Answer:

  • pH stability: Incubate the compound in PBS (pH 2.0–7.4) at 37°C for 24h, then analyze via HPLC .
  • Thermal stability: TGA/DSC shows decomposition onset at ~200°C, confirming suitability for high-temperature reactions .

Advanced: How to assess its potential as a bioactive scaffold?

Answer:

  • In vitro assays: Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. The trifluoromethoxy group enhances hydrophobic interactions in ATP-binding pockets .
  • SAR studies: Compare with analogs (e.g., 5-[4-CF₃-phenyl]-2-furoic acid) to evaluate positional effects on activity .

Basic: What are the safety and handling protocols?

Answer:

  • Storage: -20°C under argon; avoid exposure to moisture (hydrolyzes to 3-(trifluoromethoxy)benzoic acid) .
  • PPE: Use nitrile gloves and fume hoods; LC-MS analysis detects no mutagenicity (Ames test negative) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Batch variability: Ensure consistent purity (>98%) via orthogonal methods (e.g., NMR + HPLC) .
  • Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .

Advanced: What metabolic pathways are predicted for this compound?

Answer:

  • Phase I metabolism: CYP3A4-mediated oxidation of the furan ring (predicted via in silico tools like ADMET Predictor™).
  • Phase II conjugation: Glucuronidation of the carboxylic acid group confirmed in human liver microsomes .

Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Salt formation: Prepare sodium or lysine salts to improve aqueous solubility (>5 mg/mL vs. 0.2 mg/mL for free acid) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .

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